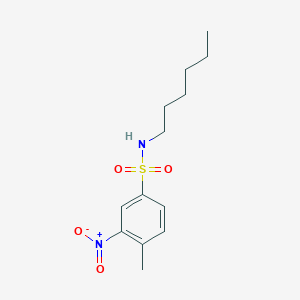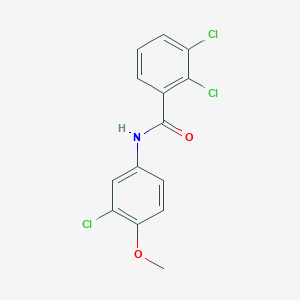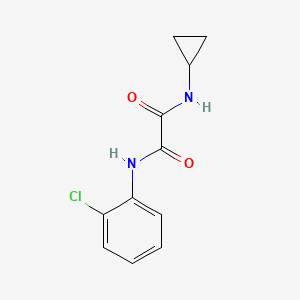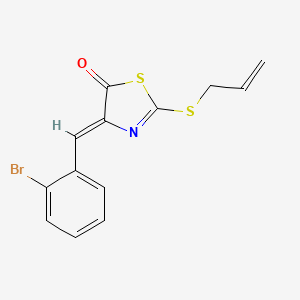
ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE typically involves the reaction of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with ethyl 4-aminobenzoate under specific reaction conditions. The process generally includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acridine derivatives.
科学研究应用
ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential as an anti-cancer agent and its ability to inhibit certain enzymes.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anti-cancer agent. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydroacridine-9-carboxamide
- 9-Amino-1,2,3,4-tetrahydroacridine
- Ethyl 4-(dimethylamino)benzoate
Uniqueness
ETHYL 4-(1,2,3,4-TETRAHYDROACRIDINE-9-AMIDO)BENZOATE is unique due to its specific structural features, which combine the properties of both acridine and benzoate derivatives. This combination enhances its potential for diverse applications in scientific research and industry. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds, making it a valuable compound for further study.
属性
IUPAC Name |
ethyl 4-(1,2,3,4-tetrahydroacridine-9-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-23(27)15-11-13-16(14-12-15)24-22(26)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3,5,7,9,11-14H,2,4,6,8,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFESDXHTVQPJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4Z)-2-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B4972649.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972656.png)


![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B4972693.png)
![3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4972706.png)

![1-[(2-Fluorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B4972711.png)

![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)


![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)
